6-Azido-6-deoxy-L-galactose: Structural Chemistry & Metabolic Engineering Applications
6-Azido-6-deoxy-L-galactose: Structural Chemistry & Metabolic Engineering Applications
Topic: 6-Azido-6-deoxy-L-galactose Structure and Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
6-Azido-6-deoxy-L-galactose (often abbreviated as 6-Azidofucose or FucAz ) is a premier bioorthogonal probe used in glycobiology to monitor fucosylation dynamics. Structurally, it is an analog of L-fucose (6-deoxy-L-galactose) where the C6 methyl group is functionalized with an azide moiety. This modification allows the molecule to hijack the fucose salvage pathway , resulting in the metabolic incorporation of an azide handle into cell-surface glycoconjugates.[1]
Once incorporated, the azide group serves as a chemical reporter, enabling detection via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide details the structural properties, synthesis protocols, and metabolic bottlenecks that researchers must navigate to utilize this probe effectively.
Chemical Constitution & Properties[2][3]
Structural Analysis
The defining feature of 6-Azido-6-deoxy-L-galactose is the substitution of the hydroxyl group at the C6 position of L-galactose (or the hydrogen atoms of the C6 methyl group of L-fucose) with an azido (-N₃) group. This small, bioorthogonal modification preserves the pyranose ring conformation essential for enzyme recognition by fucose kinase (FUK) and fucosyltransferases (FUTs).
Stereochemistry: The molecule adopts the L-galacto configuration. In solution, it equilibrates between furanose and pyranose forms, but crystallographic data confirms it crystallizes solely as α-L-galactopyranose in a chair conformation.[2]
Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 6-Azido-6-deoxy-L-galactose | Synonyms: 6-Azidofucose, FucAz |
| CAS Registry | 70932-63-7 | |
| Molecular Formula | C₆H₁₁N₃O₅ | |
| Molecular Weight | 205.17 g/mol | |
| Melting Point | 135–138 °C | Crystalline solid |
| Solubility | Water, DMSO, Methanol | Highly polar in free form |
| Stability | Stable at -20°C | Light-sensitive (azide); Avoid strong reducing agents |
| Bioorthogonality | High | Inert to biological amines/thiols; reacts with alkynes |
Synthesis Methodologies
Chemical Synthesis Strategy
While enzymatic routes exist, chemical synthesis from L-galactose is the standard for producing high-purity reagents. The strategy relies on selective protection of the C1-C4 hydroxyls to expose C6 for nucleophilic substitution.
Protocol: Synthesis from L-Galactose
Reagents: L-Galactose, Acetone, H₂SO₄, Tosyl Chloride (TsCl), Sodium Azide (NaN₃), Trifluoroacetic Acid (TFA).
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Protection (Acetonide Formation):
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Activation (Tosylation):
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Treat the intermediate with TsCl in pyridine.
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Product: 6-O-Tosyl-1,2:3,4-di-O-isopropylidene-α-L-galactopyranose.
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Critical Step: Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
-
-
Nucleophilic Substitution (Azidation):
-
React the tosylate with NaN₃ in DMF at 80–100°C.
-
Product: 6-Azido-6-deoxy-1,2:3,4-di-O-isopropylidene-α-L-galactopyranose.
-
Safety: Use a blast shield. Azides are potentially explosive; keep the C/N ratio in check and avoid concentrating reaction mixtures to dryness if possible.
-
-
Deprotection (Hydrolysis):
-
Treat with aqueous TFA (90%) or acidic resin.
-
Final Product: 6-Azido-6-deoxy-L-galactose (FucAz).[6]
-
Enzymatic Considerations
Enzymatic synthesis using Fucose Kinase (FUK) and Fucose-1-phosphate guanylyltransferase (FPGT) is possible but often reserved for generating the nucleotide-sugar donor (GDP-FucAz) directly for in vitro glycosylation assays.
Metabolic Engineering: The Fucose Salvage Pathway[1][10]
The utility of FucAz relies on the cell's ability to process it through the Fucose Salvage Pathway .[1] However, this pathway contains a significant kinetic bottleneck that researchers must account for when designing experiments.
Pathway Logic & Bottleneck
The enzyme FPGT (Fucose-1-phosphate guanylyltransferase) is the rate-limiting step. Research indicates that human FPGT is approximately 160-fold less efficient at processing C6-modified fucose analogs compared to native fucose.[1] This inefficiency dictates that high concentrations (50–200 µM) of the probe are often required for sufficient labeling.
Pathway Diagram
Figure 1: The Fucose Salvage Pathway highlighting the FPGT bottleneck responsible for reduced labeling efficiency of 6-azido analogs.
Experimental Protocol: Metabolic Labeling
Reagent Preparation
For intracellular labeling, the peracetylated form (Ac₄-6-Az-Gal) is preferred due to enhanced membrane permeability. Intracellular esterases cleave the acetyl groups to release the free sugar.
Labeling Workflow
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Cell Culture: Seed cells (e.g., HEK293, CHO, or Jurkat) to 70% confluency.
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Pulse: Replace media with fresh media containing 50–200 µM Ac₄-6-Az-Gal .
-
Control: Treat a separate set of cells with DMSO vehicle only.
-
Duration: Incubate for 24–72 hours. The slow kinetics of FPGT require longer incubation times than other metabolic probes (e.g., ManNAz).
-
-
Wash: Remove media and wash cells 3x with warm PBS to remove unincorporated sugar.
-
Click Reaction (CuAAC or SPAAC):
-
SPAAC (Copper-free): Incubate live cells with 10–50 µM DBCO-Fluorophore conjugate for 1 hour at 37°C. This preserves cell viability.
-
CuAAC (Copper-catalyzed): Fix cells (4% PFA) before reacting with Alkyne-Fluorophore, CuSO₄, THPTA (ligand), and Sodium Ascorbate. Note: Copper is toxic to live cells.
-
-
Analysis: Analyze via Flow Cytometry or Confocal Microscopy.
Safety & Handling
Cytotoxicity
Warning: Peracetylated 6-azidofucose exhibits cytotoxicity in certain cell lines (e.g., Jurkat) at high concentrations (>100 µM).
-
Mechanism: The rapid influx of acetylated sugars can deplete intracellular Acetyl-CoA pools or overwhelm the proteasome due to the generation of aberrant proteins.
-
Mitigation: Perform a dose-response curve (10–200 µM) to determine the maximum non-toxic concentration for your specific cell line.
Azide Hazards
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While 6-Azido-6-deoxy-L-galactose is stable, organic azides with a C/N ratio < 3 are potentially explosive. This molecule has a ratio of C₆/N₃ = 2.
-
Storage: Store at -20°C, protected from light.
-
Disposal: Do not allow azide solutions to contact metal drains (forms explosive metal azides). Quench with excess water or chemical reduction before disposal.
References
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Sawa, M., et al. (2006). "Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo." Proceedings of the National Academy of Sciences, 103(33), 12371–12376. Link
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Rabuka, D., et al. (2006). "A chemical reporter strategy to probe glycoprotein fucosylation."[1][4] Journal of the American Chemical Society, 128(37), 12078–12079. Link
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Kizuka, Y., et al. (2016). "High-sensitivity and low-toxicity fucose probe for glycan imaging and biomarker discovery." Cell Chemical Biology, 23(7), 782–792. Link
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Soriano del Amo, D., et al. (2010). "Chemoenzymatic synthesis of the nucleotide sugar GDP-6-azido-fucose and its use for the metabolic engineering of cell surface glycans." Carbohydrate Research, 345(10), 1307–1310. Link
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Wong, C.H., & Zimmerman, S.C. (2013). "Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry." Chemical Reviews, 113(7), 4905–4979. Link
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- 1. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Azido-6-deoxy-α-l-galactose (6-azido-l-fucose) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Chemical Reporter Strategy to Probe Glycoprotein Fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of 6-Azido-6-Deoxy Derivatives of Phosphatidylinositol Containing Different Fatty Acid Chains - PMC [pmc.ncbi.nlm.nih.gov]
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